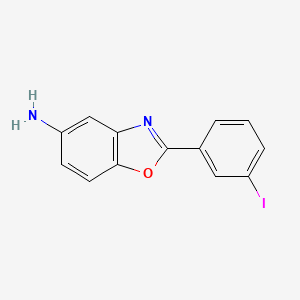

2-(3-Iodophenyl)-1,3-benzoxazol-5-amine

Übersicht

Beschreibung

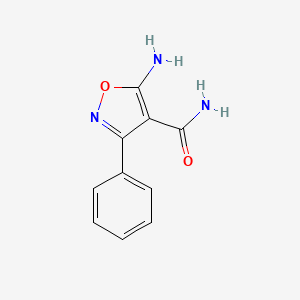

2-(3-Iodophenyl)-1,3-benzoxazol-5-amine is a compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the iodophenyl group at the 2-position and an amine group at the 5-position on the benzoxazole ring is indicative of the potential for this compound to participate in various chemical reactions and to exhibit unique physical and chemical properties.

Synthesis Analysis

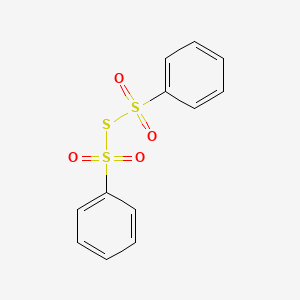

The synthesis of 2-aminobenzoxazoles, which are structurally related to 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine, can be achieved through a metal-free amination process. This process utilizes tetrabutylammonium iodide as a catalyst and hydrogen peroxide or tert-butyl hydroperoxide as a co-oxidant under mild conditions, yielding high product yields of up to 93% . The synthesis of benzoxazole derivatives can also involve self-assembly reactions, as seen in the preparation of nickel benzazolate complexes . Additionally, the benzoxazole moiety can serve as a removable directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines .

Molecular Structure Analysis

The molecular structure of 2-(2-aminophenyl)-1,3-benzoxazole, a compound similar to the one of interest, features an intramolecular N—H⋯N hydrogen bond, which closes an S(6) ring and establishes a syn relationship for the nitrogen atoms. In the crystal, these molecules are linked by N—H⋯N hydrogen bonds, forming chains . For other benzoxazole derivatives, ab initio calculations can be performed to investigate the most stable structures, and X-ray diffraction analyses can provide insights into the molecular conformation and hydrogen bonding patterns .

Chemical Reactions Analysis

Benzoxazoles can undergo various chemical transformations. For instance, 2-(2-oxopropylthio)benzoxazoles can react with primary amines to afford substituted thiazoles . The benzoxazole moiety can also act as an activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds . Furthermore, benzoxazole derivatives can be used to synthesize coordination compounds, as demonstrated by the synthesis of cobalt and nickel complexes with benzoxazole ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be quite diverse. For example, nickel benzazolate complexes exhibit moderate luminescence at room temperature in both solution and solid states, and their absorption spectra are dominated by well-defined transitions . The sensitivity of benzoxazole derivatives to pH and selectivity in metal cation binding can be attributed to the acidity of substituent groups, as seen in fluorescent probes based on benzoxazole and benzothiazole analogs . The spectral properties of benzoxazole derivatives can be characterized using various spectroscopic techniques, including IR, ^1H, ^13C, ^31P NMR, and mass spectrometry .

Wissenschaftliche Forschungsanwendungen

-

Antimicrobial Activity of Chalcones Derivatives

- Field : Pharmaceutical and Medicinal Chemistry .

- Application : Chalcones derivatives, including those with an iodophenyl group, have wide applications in pharmaceutical and medicinal chemistry . They are synthesized by coupling with aromatic substituted aldehyde .

- Methods : The compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra . They were then screened for antimicrobial activity .

- Results : The synthesized compounds showed antimicrobial activity, although the specific results were not detailed in the source .

-

Halogen Bonding in SF5-Substituted Iodobenzenes

- Field : Molecular Chemistry .

- Application : The activation of halogen bonding by the substitution of the pentafluoro-λ6-sulfanyl (SF5) group was studied using a series of SF5-substituted iodobenzenes .

- Methods : The study involved simulated electrostatic potential values of SF5-substituted iodobenzenes, ab initio molecular orbital calculations of intermolecular interactions of SF5-substituted iodobenzenes with pyridine, and 13C-NMR titration experiments .

- Results : The specific results were not detailed in the source .

-

Excellence in Industrial Organic Synthesis

- Field : Industrial Organic Synthesis .

- Application : This field involves the development of specific drug candidates and the application of emerging technologies like machine learning and artificial intelligence . While “2-(3-Iodophenyl)-1,3-benzoxazol-5-amine” is not specifically mentioned, similar compounds might be used in this field .

- Methods : The methods involve a wide range of organic synthesis techniques, including parallel library applications in drug discovery, asymmetric hydrogenation catalysis, and the use of unconventional ethereal solvents .

- Results : The specific results were not detailed in the source .

-

3-Iodophenyl Acetate

- Field : Molecular Chemistry .

- Application : While not directly related to “2-(3-Iodophenyl)-1,3-benzoxazol-5-amine”, 3-Iodophenyl acetate is a similar compound that might have applications in molecular chemistry .

- Methods : The methods of application or experimental procedures were not detailed in the source .

- Results : The specific results were not detailed in the source .

-

Excellence in Industrial Organic Synthesis

- Field : Industrial Organic Synthesis .

- Application : This field involves the development of specific drug candidates and the application of emerging technologies like machine learning and artificial intelligence . While “2-(3-Iodophenyl)-1,3-benzoxazol-5-amine” is not specifically mentioned, similar compounds might be used in this field .

- Methods : The methods involve a wide range of organic synthesis techniques, including parallel library applications in drug discovery, asymmetric hydrogenation catalysis, and the use of unconventional ethereal solvents .

- Results : The specific results were not detailed in the source .

-

3-Iodophenyl Acetate

- Field : Molecular Chemistry .

- Application : While not directly related to “2-(3-Iodophenyl)-1,3-benzoxazol-5-amine”, 3-Iodophenyl acetate is a similar compound that might have applications in molecular chemistry .

- Methods : The methods of application or experimental procedures were not detailed in the source .

- Results : The specific results were not detailed in the source .

Safety And Hazards

This involves studying the compound’s toxicity, potential health effects, and safety precautions that need to be taken while handling it.

Zukünftige Richtungen

This involves discussing potential future research directions, such as new synthetic methods, applications, or modifications to the compound that could enhance its properties or activity.

Eigenschaften

IUPAC Name |

2-(3-iodophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDIGEICTIBJTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501298215 | |

| Record name | 2-(3-Iodophenyl)-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Iodophenyl)-1,3-benzoxazol-5-amine | |

CAS RN |

54995-57-2 | |

| Record name | 2-(3-Iodophenyl)-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54995-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Iodophenyl)-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Benzo[b]phosphindol-5-ol 5-oxide](/img/structure/B1331204.png)